ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate
Description
Ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate is a synthetic organic compound featuring a hybrid scaffold combining indole, sulfonamide, and benzoate moieties. Its structure includes a 2-chlorophenylmethyl-substituted indole core linked via a sulfonylacetamido bridge to an ethyl benzoate ester group.
Synthesis of such compounds typically involves multi-step reactions, including amidation (e.g., coupling indole-3-carboxylic acid derivatives with aminobenzoates), sulfonylation, and esterification, as seen in related indole-based analogs like CI-a and CI-b .
Properties
IUPAC Name |
ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O5S/c1-2-34-26(31)18-11-13-20(14-12-18)28-25(30)17-35(32,33)24-16-29(23-10-6-4-8-21(23)24)15-19-7-3-5-9-22(19)27/h3-14,16H,2,15,17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIBXEBOFPAZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate typically involves multiple steps, including the formation of the indole core, sulfonylation, and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
Ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes . The sulfonyl group can also play a role in modulating the compound’s activity by affecting its solubility and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Structural Analogues and Their Key Features
Key Differences and Implications
Substituent Effects on Bioactivity :
- The 2-chlorophenylmethyl group in the target compound may enhance lipophilicity and receptor binding compared to CI-39 ’s hydroxyl group, which could improve membrane permeability but reduce metabolic stability .
- Replacing the ethyl benzoate (target compound) with a methyl ester (CI-39 ) or free acid (Compound 31 ) alters pharmacokinetics: ethyl esters generally exhibit slower hydrolysis, prolonging half-life .
Sulfonamide vs. Compound 31’s trifluoromethylphenyl sulfonamide group introduces strong electron-withdrawing effects, likely enhancing binding to hydrophobic enzyme pockets .
Activity Trends: CI-39’s hydroxylated indole and methyl ester correlate with RNA polymerase inhibition, suggesting the target compound’s chlorophenyl group might similarly target viral polymerases .
Biological Activity
Ethyl 4-[2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamido]benzoate, a compound characterized by its complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound primarily revolves around its antimicrobial properties. Recent studies have indicated that it exhibits significant antibacterial and antifungal activities against various pathogens.
Antimicrobial Properties
-
Antibacterial Activity : The compound demonstrates effectiveness against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest potent activity:
- Staphylococcus aureus : MIC of 15.625 μg/mL.
- Escherichia coli : MIC of 31.25 μg/mL.
-
Antifungal Activity : It also shows promising antifungal effects, particularly against Candida species:
- Candida albicans : MIC ranges from 50 to 100 μg/mL, indicating a moderate level of activity compared to standard antifungal agents like fluconazole.
The mechanism by which this compound exerts its antimicrobial effects appears to involve:
- Inhibition of Protein Synthesis : The compound disrupts bacterial protein synthesis, leading to cell death.
- Disruption of Cell Membrane Integrity : It may compromise the integrity of microbial cell membranes, facilitating leakage of essential cellular components.
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of the compound against clinical isolates. The results showed:
- Significant bactericidal activity with a reduction in viable counts by more than 99% at concentrations above the MIC.
- Enhanced activity in biofilm-forming strains, suggesting potential for treating persistent infections.
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationship indicated that modifications to the indole and sulfonamide moieties significantly influenced biological activity. Key findings include:
- Substitutions on the indole ring increased potency against resistant strains.
- The presence of a chlorophenyl group was crucial for maintaining antibacterial efficacy.
Data Tables
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 | Antibacterial |
| Escherichia coli | 31.25 | Antibacterial |
| Candida albicans | 50 - 100 | Antifungal |
| Modification | Effect on Activity |
|---|---|
| Indole ring substitution | Increased potency against resistant strains |
| Chlorophenyl group | Essential for antibacterial efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
